2-({[4-Oxo-3-(prop-2-EN-1-YL)-3,4-dihydroquinazolin-2-YL]sulfanyl}methyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one
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Overview
Description
2-({[4-Oxo-3-(prop-2-EN-1-YL)-3,4-dihydroquinazolin-2-YL]sulfanyl}methyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-Oxo-3-(prop-2-EN-1-YL)-3,4-dihydroquinazolin-2-YL]sulfanyl}methyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the quinazoline core, followed by the introduction of the prop-2-en-1-yl group and the sulfanyl group. The final step involves the formation of the spiro compound through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-({[4-Oxo-3-(prop-2-EN-1-YL)-3,4-dihydroquinazolin-2-YL]sulfanyl}methyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The prop-2-en-1-yl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the ketone group can produce alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying cellular processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({[4-Oxo-3-(prop-2-EN-1-YL)-3,4-dihydroquinazolin-2-YL]sulfanyl}methyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with a quinazoline core, such as gefitinib and erlotinib, are known for their therapeutic properties.
Spiro Compounds: Spiro compounds like spirooxindoles have been studied for their biological activities.
Uniqueness
The uniqueness of 2-({[4-Oxo-3-(prop-2-EN-1-YL)-3,4-dihydroquinazolin-2-YL]sulfanyl}methyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one lies in its combination of functional groups and structural features, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C29H28N4O2S |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
2-[(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylmethyl]spiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C29H28N4O2S/c1-2-16-33-27(35)21-12-6-7-13-22(21)30-28(33)36-18-23-31-25-20-11-5-4-10-19(20)17-29(14-8-3-9-15-29)24(25)26(34)32-23/h2,4-7,10-13H,1,3,8-9,14-18H2,(H,31,32,34) |
InChI Key |
MQQZFYSKTHCWSO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC4=C(C(=O)N3)C5(CCCCC5)CC6=CC=CC=C64 |
Origin of Product |
United States |
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